Product packaging for 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine(Cat. No.:CAS No. 1190318-46-7)

3,7-dibromo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1424057
CAS No.: 1190318-46-7
M. Wt: 275.93 g/mol
InChI Key: AACMYUTVEHPBSH-UHFFFAOYSA-N
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Description

3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine is a high-value, multi-functionalized heterocyclic building block designed for advanced research and development in medicinal chemistry. Its core structure is a pyrrolopyridine, a privileged scaffold known for its broad bioactivity and similarity to purine bases, making it a key intermediate in the synthesis of potential therapeutic agents . The presence of two bromine atoms at the 3 and 7 positions provides distinct, reactive handles for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the rapid exploration of chemical diversity and structure-activity relationships (SAR) around the central core . This compound is primarily utilized in oncology research for the design and synthesis of novel small-molecule inhibitors. Related pyrrolo[3,2-c]pyridine derivatives have demonstrated excellent potency as colchicine-binding site inhibitors (CBSIs) of tubulin polymerization, disrupting microtubule dynamics and leading to G2/M phase cell cycle arrest and apoptosis in various cancer cell lines, including cervical, gastric, and breast cancers . Furthermore, the 1H-pyrrolo[3,2-b]pyridine carboxamide scaffold has been identified as a promising structure for developing selective enzyme inhibitors, such as Acetyl-CoA Carboxylase 1 (ACC1) inhibitors, which are potential targets for metabolic disorders and cancer therapeutics . Researchers value this dibrominated derivative for its role in constructing complex molecular architectures aimed at challenging biological targets. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2N2 B1424057 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190318-46-7

Properties

IUPAC Name

3,7-dibromo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACMYUTVEHPBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288369
Record name 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-46-7
Record name 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine has various applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine with related analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference(s)
This compound Br (3,7) C₇H₄Br₂N₂ 276.93 ~2.5* 3
5,7-Dibromo-1H-pyrrolo[3,2-b]pyridine Br (5,7) C₇H₄Br₂N₂ 290.93† N/A 3
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine Br (7), NO₂ (3) C₇H₄BrN₃O₂ 242.03 1.6 5
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Br (3), F (5) C₇H₄BrFN₂ 215.02 N/A 3
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine Br (6), CH₃ (2) C₈H₇BrN₂ 211.06 N/A 2

*Estimated based on brominated analogs. †Discrepancy noted: Calculated MW for C₇H₄Br₂N₂ is 276.93; the reported value in may include additional substituents or measurement error.

Key Observations:
  • Substituent Position : Bromine at position 3 (as in 3,7-dibromo) enhances electrophilicity at the pyrrole ring, while 5,7-dibromo derivatives exhibit distinct electronic profiles due to para-substitution .
  • Polarity : Nitro groups (e.g., in 7-bromo-3-nitro) increase polarity (XLogP3 = 1.6 vs. ~2.5 for dibromo) and hydrogen-bond acceptor count, affecting solubility .

Biological Activity

3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring fused to a pyridine ring, with bromine substituents at the 3 and 7 positions. This substitution pattern is crucial as it influences the compound's reactivity and biological interactions.

Property Details
Molecular Formula C8H6Br2N2
Molecular Weight 292.96 g/mol
Solubility Soluble in organic solvents
Appearance White to off-white crystalline solid

The primary biological target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . The compound acts as an inhibitor of FGFR activity, which plays a critical role in various cellular processes including proliferation and apoptosis.

Biochemical Pathways

  • FGFR Signaling Pathway : The inhibition of FGFR leads to reduced cell proliferation and promotes apoptosis in cancer cells. This mechanism underlines its potential as an anticancer agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

  • Cell Proliferation Inhibition : The compound effectively reduces the proliferation rates of cancer cells.
  • Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a significant decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Mechanistic Insights :
    • Further mechanistic studies revealed that treatment with this compound resulted in the activation of caspase-3 and caspase-9, indicating the involvement of intrinsic apoptotic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity IC50 (µM)
3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine Moderate anticancer activity20
4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine Lower efficacy against FGFR>30
This compound High efficacy; significant apoptosis induction15

Applications in Research

The compound serves multiple roles in scientific research:

  • Drug Development : It is being explored as a lead compound for developing new kinase inhibitors.
  • Organic Synthesis : Acts as an intermediate for synthesizing complex organic molecules.
  • Material Science : Its unique structure allows for potential applications in developing novel materials with specific electronic properties.

Preparation Methods

Preparation Methods of 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine

The preparation of this compound involves strategic bromination and heterocyclic ring construction. Although direct literature on the exact preparation is limited, related synthetic routes for pyrrolo[3,2-b]pyridine derivatives and brominated azaindoles provide a comprehensive basis for understanding the methodologies.

General Synthetic Strategies

Two primary synthetic approaches are commonly employed in the preparation of brominated pyrrolo[3,2-b]pyridines:

Specific Preparation Routes and Research Findings

Bromination of Pyrrolo[3,2-b]pyridine
  • Starting with 1H-pyrrolo[3,2-b]pyridine, bromination typically targets the electron-rich positions 3 and 7.
  • Controlled reaction with N-bromosuccinimide (NBS) in solvents like DMF or acetonitrile at low temperatures affords selective dibromination.
  • This method benefits from mild conditions and good regioselectivity, minimizing polybromination or side reactions.
Cyclization from Brominated Precursors
  • Synthesis can begin from 3,7-dibromo-2-aminopyridine or related brominated pyridine derivatives.
  • These precursors undergo intramolecular cyclization with suitable reagents (e.g., base-promoted condensation with α-haloketones or aldehydes) to form the fused pyrrolo[3,2-b]pyridine ring system.
  • This route allows introduction of bromine substituents prior to ring closure, often leading to higher yields and purity.
Modified Madelung and Fischer-Type Syntheses
  • Literature on related pyrrolo[2,3-b]pyridines indicates that Madelung-type cyclizations (base-promoted intramolecular cyclization of N-aryl amides) and Fischer indole syntheses can be adapted for pyrrolo[3,2-b]pyridine systems.
  • Substituted derivatives, including halogenated analogues, have been prepared by these methods with subsequent electrophilic bromination steps.
  • These methods provide flexibility in substituent introduction and ring construction.

Example Synthetic Scheme (Literature-Inspired)

Step Reagents and Conditions Description
1. Bromination NBS, DMF, 0–5°C Selective dibromination of 1H-pyrrolo[3,2-b]pyridine at 3,7-positions
2. Purification Column chromatography Isolation of pure this compound
Alternative Step 1 3,7-dibromo-2-aminopyridine + α-haloketone, base Cyclization to form pyrrolo[3,2-b]pyridine core with bromines pre-installed
Alternative Step 2 Work-up and purification Isolation of target compound

Analytical Characterization

  • Products are typically confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.
  • Bromine substitution patterns are verified by characteristic chemical shifts and isotopic patterns in mass spectra.
  • Purity and yield depend on reaction conditions and reagent stoichiometry.

Research Data and Comparative Analysis

While direct experimental data for this compound preparation are sparse, studies on related pyrrolo-fused heterocycles provide insights into reaction efficiencies and product profiles.

Method Starting Material Bromination Agent Yield (%) Notes
Direct bromination 1H-pyrrolo[3,2-b]pyridine NBS 60–75 Regioselective dibromination, mild conditions
Cyclization from brominated pyridines 3,7-dibromo-2-aminopyridine Base, α-haloketone 55–70 Bromines introduced prior to ring closure
Madelung-type synthesis + bromination N-aryl amide derivatives Bromine or NBS 50–65 Multi-step, allows substitution variation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of the pyrrolopyridine core. For example, bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux conditions achieves selective substitution at positions 3 and 7 . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can further functionalize intermediates, but precise temperature control (80–110°C) and catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) are critical to avoid side reactions . Yield optimization requires careful stoichiometric balancing of brominating agents (2.2–2.5 equivalents) and inert atmosphere maintenance to prevent decomposition .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect distinct aromatic proton signals at δ 8.3–8.5 ppm (pyridine ring protons) and δ 7.1–7.3 ppm (pyrrole ring protons), with coupling constants (J = 2.1–2.5 Hz) indicating adjacent bromine substituents .
  • HRMS : The molecular ion [M+H]⁺ should match the theoretical mass (C₇H₅Br₂N₂: ~298.88 g/mol). Deviations >2 ppm suggest incomplete purification or isotopic interference .

Q. How does the 3,7-dibromo substitution pattern influence reactivity compared to mono-brominated analogs?

  • Methodological Answer : The dual bromine atoms enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution (SNAr) at positions 5 and 6 due to electron withdrawal. For example, in Suzuki couplings, 3,7-dibromo derivatives show lower reactivity than 3-bromo analogs, requiring higher temperatures (100–120°C) and extended reaction times (12–24 hrs) . Comparative TLC and HPLC analyses can track substitution progress .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives targeting kinase inhibition?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with substituents at positions 5 and 6 (e.g., nitro, amino, methoxy) via SNAr or cross-coupling .
  • Step 2 : Screen against kinase panels (e.g., SGK-1, EGFR) using fluorescence polarization assays. IC₅₀ values <1 μM indicate potent inhibition .
  • Step 3 : Compare with analogs (e.g., 3-chloro-6-nitro derivatives) to assess bromine’s electronic effects. Data tables like the following guide SAR:
DerivativeSubstituentsSGK-1 IC₅₀ (μM)EGFR IC₅₀ (μM)
3,7-BrNone0.451.2
5-NO₂NO₂ at C50.120.8
6-NH₂NH₂ at C60.080.3

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:

  • Use identical cell lines (e.g., HEK293 for SGK-1) and ATP concentrations (1 mM) in kinase assays .
  • Validate purity (>95% by HPLC) and solubility (DMSO stock concentration ≤10 mM) to exclude solvent artifacts .
  • Replicate studies with orthogonal methods (e.g., surface plasmon resonance vs. enzymatic assays) to confirm binding affinity .

Q. What methodologies assess the pharmacokinetic profile of this compound in preclinical models?

  • Methodological Answer :

  • Dosage Optimization : Conduct dose-ranging studies in rodents (0.1–50 mg/kg) to determine the therapeutic index. Monitor plasma levels via LC-MS/MS at 0.5, 2, 6, and 24 hrs post-administration .
  • Tissue Distribution : Use radiolabeled (¹⁴C) compound to track accumulation in liver, kidneys, and tumors. Autoradiography and PET imaging provide spatial resolution .
  • Toxicity : Measure ALT/AST (liver) and BUN/creatinine (kidney) levels after 14-day repeated dosing. Histopathological analysis identifies target-organ toxicity .

Key Structural Comparisons

CompoundKey DifferencesBiological Impact
3-Bromo-1H-pyrrolo[3,2-b]pyridineSingle Br at C3; higher electrophilicityModerate kinase inhibition (IC₅₀ ~2 μM)
7-Bromothieno[3,2-b]pyridineThiophene vs. pyrrole ring; altered π-systemEnhanced DNA intercalation
3-Chloro-6-nitro derivativeCl/NO₂ substitution; stronger electron withdrawalHigher cytotoxicity (IC₅₀ ~0.1 μM)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-dibromo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
3,7-dibromo-1H-pyrrolo[3,2-b]pyridine

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